1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C10H9ClF2O2S It is characterized by the presence of a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-5-mercaptophenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like hydrogen peroxide (H2O2).
Major Products: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one can be compared with similar compounds, such as:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, leading to different chemical properties and reactivity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: The presence of a difluoromethyl group instead of a mercapto group results in distinct chemical behavior and applications.
Properties
Molecular Formula |
C10H9ClF2O2S |
---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-4-6(16)2-3-8(7)15-10(12)13/h2-4,9-10,16H,1H3 |
InChI Key |
LLKNGVMWUXRVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)OC(F)F)Cl |
Origin of Product |
United States |
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